molecular formula C15H23NO B1593854 1(2H)-Quinolineethanol, 3,4-dihydro-2,2,4,7-tetramethyl- CAS No. 53817-44-0

1(2H)-Quinolineethanol, 3,4-dihydro-2,2,4,7-tetramethyl-

Cat. No. B1593854
CAS RN: 53817-44-0
M. Wt: 233.35 g/mol
InChI Key: DICAWUKDDRKZDZ-UHFFFAOYSA-N
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Description

1(2H)-Quinolineethanol, 3,4-dihydro-2,2,4,7-tetramethyl-, also known as Huperzine A, is a natural alkaloid compound derived from the Chinese club moss plant Huperzia serrata. It has been used in traditional Chinese medicine for centuries to treat various ailments, including fever, inflammation, and swelling. Over the years, Huperzine A has gained popularity in the scientific community for its potential use in the treatment of Alzheimer's disease and other cognitive disorders.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Modified Quinoxalines : El‐Hiti (2003) described a process for synthesizing modified 3-substituted 1H-quinoxaline-2-thiones, demonstrating the versatility of quinoline derivatives in chemical synthesis (El‐Hiti, 2003).
  • Quinodimethane as an n-Channel Conductor : Pappenfus et al. (2002) explored the use of a terthiophene-based quinodimethane in thin film transistors, highlighting the electronic applications of quinoline compounds (Pappenfus et al., 2002).

Applications in Organic Chemistry and Materials Science

  • Synthesis of 2‐Phenylquinoline Derivatives : Khusnutdinov et al. (2016) demonstrated the synthesis of 2-phenylquinolines, illustrating the compound's utility in creating complex organic structures (Khusnutdinov et al., 2016).
  • Photophysical Reactions of Quinoline Derivatives : Ono and Hata (1987) investigated the photochemical reactions of quinoline derivatives, an important aspect in the development of photoreactive materials (Ono & Hata, 1987).

Biomedical and Pharmacological Research

  • Antioxidant Activity of Quinoline Derivatives : Cahyana et al. (2020) synthesized derivatives of polyhydro-quinoline and evaluated their antioxidant activity, highlighting the compound's potential in medical applications (Cahyana et al., 2020).
  • Luminescent Properties for Medical Imaging : Bai et al. (2017) explored the hydrogen-bonding interactions in luminescent quinoline-triazoles, which could be valuable for imaging techniques in medical diagnostics (Bai et al., 2017).

properties

IUPAC Name

2-(2,2,4,7-tetramethyl-3,4-dihydroquinolin-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-11-5-6-13-12(2)10-15(3,4)16(7-8-17)14(13)9-11/h5-6,9,12,17H,7-8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICAWUKDDRKZDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C2=C1C=CC(=C2)C)CCO)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00276006, DTXSID90886072
Record name 2-(2,2,4,7-Tetramethyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1(2H)-Quinolineethanol, 3,4-dihydro-2,2,4,7-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90886072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1(2H)-Quinolineethanol, 3,4-dihydro-2,2,4,7-tetramethyl-

CAS RN

53817-44-0, 5470-91-7
Record name 3,4-Dihydro-2,2,4,7-tetramethyl-1(2H)-quinolineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53817-44-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1(2H)-Quinolineethanol, 3,4-dihydro-2,2,4,7-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053817440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1(2H)-Quinolineethanol, 3,4-dihydro-2,2,4,7-tetramethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(2,2,4,7-Tetramethyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1(2H)-Quinolineethanol, 3,4-dihydro-2,2,4,7-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90886072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2,2,4,7-tetramethyl-2H-quinoline-1-ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.439
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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